Furosemide

Catalog No.
S528576
CAS No.
54-31-9
M.F
C12H11ClN2O5S
M. Wt
330.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furosemide

CAS Number

54-31-9

Product Name

Furosemide

IUPAC Name

4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid

Molecular Formula

C12H11ClN2O5S

Molecular Weight

330.74 g/mol

InChI

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)

InChI Key

ZZUFCTLCJUWOSV-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 73 °F (NTP, 1992)
The sodium salt can be recrystallized from water; the solubility of the salt in water at room temperature is 6%. /Furosemide sodium salt/
In water, 73.1 mg/L at 30 °C
Slightly soluble in water
Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol.
Soluble in methanol, acetone, dilute NaOH
Freely soluble in alkali hydroxide
0.0731 mg/mL at 30 °C

Synonyms

Errolon, Frusemid, Frusemide, Furanthril, Furantral, Furosemide, Furosemide Monohydrochloride, Furosemide Monosodium Salt, Fursemide, Fusid, Lasix

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Description

The exact mass of the compound Furosemide is 330.00772 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)73.1 mg/l (at 30 °c)2.21e-04 min water, 73.1 mg/l at 30 °cslightly soluble in waterslightly soluble in chloroform, ether. soluble in acetone, methanol, dmf, aqueous solutions above ph 8.0. less soluble in ethanol.soluble in methanol, acetone, dilute naohfreely soluble in alkali hydroxide0.0731 mg/ml at 30 °c>49.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757039. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of chlorobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Renal Function Assessment

Furosemide's ability to increase urine output makes it a valuable tool for assessing kidney function. The Furosemide Stress Test (FST) is a technique used to evaluate a patient's response to a diuretic challenge. This helps gauge the kidney's capacity to eliminate excess fluid (). FST findings can aid in predicting renal recovery after acute kidney injury (AKI) and guide treatment decisions.

Heart Failure Management Research

Studies explore the role of furosemide in managing heart failure. While it's a mainstay treatment for reducing fluid overload, research investigates the optimal use and potential downsides of furosemide in this context. For instance, some studies examine the association between pre-hospital furosemide administration and outcomes in heart failure patients ().

Diuretic Effects on Electrolytes and Bone Health

Furosemide's diuretic action can affect electrolyte balance. Research explores the impact of repeated furosemide use on electrolyte homeostasis, particularly in specific populations like exercising horses. Additionally, studies investigate potential links between furosemide and bone health, examining its influence on bone density ().

Furosemide and Cancer Research

Emerging research delves into the potential anti-cancer properties of furosemide. Pre-clinical studies suggest that furosemide might inhibit the growth of certain cancer cells, particularly those of esophageal and gastric cancers. However, more research is required to confirm these findings in humans ().

Furosemide is a potent loop diuretic primarily used to treat fluid retention (edema) associated with congestive heart failure, liver disease, and kidney disorders, as well as to manage hypertension. It operates by inhibiting the reabsorption of sodium and chloride in the kidneys, particularly in the thick ascending limb of the loop of Henle, leading to increased urine production. This mechanism helps reduce fluid overload and lower blood pressure, making furosemide an essential medication in various clinical settings. The chemical formula for furosemide is C₁₂H₁₁ClN₂O₅S, with a molar mass of approximately 330.74 g/mol .

Furosemide's diuretic effect stems from its action on the loop of Henle in the kidneys. It inhibits the reabsorption of sodium and chloride ions, leading to increased excretion of these electrolytes in the urine []. This osmotic effect forces water to follow, resulting in increased urine output and reduced fluid volume in the body.

Furosemide is generally well-tolerated, but potential side effects include:

  • Electrolyte imbalance (due to increased excretion of sodium and other electrolytes) [].
  • Hearing loss (especially with high doses) [].
  • Dizziness due to low blood pressure.

Furosemide's primary chemical reaction involves its interaction with the Na-K-2Cl cotransporter in renal epithelial cells. By binding to this transporter, furosemide inhibits sodium and chloride reabsorption, which results in increased excretion of these ions along with water. This reaction can be summarized as follows:

  • Inhibition of Sodium-Chloride Reabsorption:
    • Furosemide binds to the Na-K-2Cl cotransporter.
    • This inhibition prevents sodium and chloride from being reabsorbed back into the bloodstream.
  • Diuretic Effect:
    • Increased sodium and chloride in the renal tubules lead to osmotic diuresis.
    • Water follows these solutes into the urine, resulting in increased urine output.

The metabolic pathways for furosemide also include its glucuronidation in the liver and kidneys, producing active metabolites that contribute to its pharmacological effects .

Furosemide exhibits several biological activities beyond its diuretic effects. It has been shown to exert direct vasodilatory effects, which can reduce pulmonary congestion and improve cardiac output in patients with heart failure. Furosemide also influences electrolyte balance by promoting the excretion of potassium, calcium, and magnesium, which can lead to potential side effects such as hypokalemia (low potassium levels) and electrolyte imbalances .

Furosemide can be synthesized through various methods, typically involving the reaction of 4-chloro-5-sulfamoylanthranilic acid with furfurylamine. The synthesis generally follows these steps:

  • Formation of Sulfamoyl Group:
    • The starting material is 4-chloro-5-sulfamoylanthranilic acid.
    • This compound undergoes a reaction with furfurylamine.
  • Finalization:
    • The reaction conditions may involve heating and specific solvents to facilitate the formation of furosemide.
    • Purification processes such as crystallization or chromatography are employed to isolate the final product.

The detailed chemical mechanisms can vary based on specific laboratory protocols but generally follow this synthetic route .

Furosemide is widely used in clinical practice for:

  • Management of Edema: Particularly in patients with congestive heart failure or liver cirrhosis.
  • Hypertension Treatment: As part of a combination therapy for high blood pressure.
  • Acute Pulmonary Edema: To rapidly reduce fluid overload in emergency situations.
  • Management of Hypercalcemia: By promoting calcium excretion.

Furosemide is available in various forms including oral tablets, injectable solutions, and oral liquid formulations .

Furosemide interacts with several other medications and substances, which can alter its effectiveness or increase the risk of adverse effects. Notable interactions include:

  • Non-Steroidal Anti-Inflammatory Drugs: These can reduce the diuretic effect of furosemide.
  • Antibiotics (e.g., aminoglycosides): Concurrent use may increase the risk of ototoxicity.
  • Digoxin: Furosemide can cause electrolyte imbalances that may enhance digoxin toxicity.

Patients are advised to inform healthcare providers about all medications they are taking to manage potential interactions effectively .

Furosemide belongs to a class of medications known as loop diuretics. Other similar compounds include:

Compound NameMechanism of ActionUnique Features
BumetanideInhibits Na-K-2Cl cotransporterMore potent than furosemide; shorter half-life
TorsemideInhibits Na-K-2Cl cotransporterLonger duration of action; less variability in absorption
Ethacrynic AcidInhibits Na-K-2Cl cotransporterNot a sulfonamide; alternative for patients with sulfa allergies

Uniqueness of Furosemide

Furosemide is distinguished by its broad clinical applications and rapid onset of action compared to other loop diuretics. Its extensive use in acute settings and its ability to produce significant diuresis make it a cornerstone drug in managing fluid overload conditions .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Furosemide is an odorless white to slightly yellow crystalline powder. A diuretic drug. Almost tasteless. (NTP, 1992)
Solid

Color/Form

Crystals from aqueous ethanol
White to off-white crystalline powder
Fine, white to slightly yellow, crystalline powde

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

330.0077203 g/mol

Monoisotopic Mass

330.0077203 g/mol

Heavy Atom Count

21

Taste

Practically tasteless

LogP

2.03
2.03 (LogP)
log Kow = 2.03
2.03

Odor

Odorless

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen chloride, nitrogen oxides and sulfur oxides/.

Appearance

White to light yellow crystalline powder.

Melting Point

403 °F (decomposes) (NTP, 1992)
206 °C
295 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7LXU5N7ZO5

Related CAS

41733-55-5 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 357 companies from 21 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 357 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 356 of 357 companies with hazard statement code(s):;
H360 (87.08%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Furosemide is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Furosemide is indicated for the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease, including the nephrotic syndrome, in adults and pediatric patients. Oral furosemide is indicated alone for the management of mild to moderate hypertension or severe hypertension in combination with other antihypertensive medications. Intravenous furosemide is indicated as adjunctive therapy in acute pulmonary edema when a rapid onset of diuresis is desired. Subcutaneous furosemide is indicated for the treatment of congestion due to fluid overload in adults with NYHA Class II/III chronic heart failure. This drug formulation is not indicated for emergency situations or in patients with acute pulmonary edema.
Treatment of fluid retention

Therapeutic Uses

Diuretics; Sodium Potassium Chloride Symporter Inhibitors
Oral Lasix may be used in adults for the treatment of hypertension alone or in combination with other antihypertensive agents. Hypertensive patients who cannot be adequately controlled with thiazides will probably also not be adequately controlled with Lasix alone. /Included in US product labeling/
Lasix is indicated in adults and pediatric patients for the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease, including the nephrotic syndrome. Lasix is particularly useful when an agent with greater diuretic potential is desired. /Included in US product labeling/
IV furosemide has been found useful as an adjunct to hypotensive agents in the treatment of hypertensive crises, especially when associated with acute pulmonary edema or renal failure. In addition to producing a rapid diuresis, furosemide enhances the effects of other hypotensive drugs and counteracts the sodium retention caused by some of these agents. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for Furosemide (11 total), please visit the HSDB record page.

Pharmacology

Furosemide manages hypertension and edema associated with congestive heart failure, cirrhosis, and renal disease, including the nephrotic syndrome. Furosemide is a potent loop diuretic that works to increase the excretion of Na+ and water by the kidneys by inhibiting their reabsorption from the proximal and distal tubules, as well as the loop of Henle.[L7958] It works directly acts on the cells of the nephron and indirectly modifies the content of the renal filtrate.[T28] Ultimately, furosemide increases the urine output by the kidney. Protein-bound furosemide is delivered to its site of action in the kidneys and secreted via active secretion by nonspecific organic transporters expressed at the luminal site of action.[A31831,L7958] Following oral administration, the onset of the diuretic effect is about 1 and 1.5 hours [L7958], and the peak effect is reached within the first 2 hours.[L7961] The duration of effect following oral administration is about 4-6 hours but may last up to 8 hours.[L9659] Following intravenous administration, the onset of effect is within 5 minutes, and the peak effect is reached within 30 minutes. The duration of action following intravenous administration is approximately 2 hours. Following intramuscular administration, the onset of action is somewhat delayed.[L7958]
Furosemide is a sulfamoylanthranilic acid derivative, also known as frusemide, and potent loop diuretic. Furosemide is widely used to treat hypertension and edema. This agent is highly bound to albumin and is largely excreted unchanged in the urine.

MeSH Pharmacological Classification

Sodium Potassium Chloride Symporter Inhibitors

ATC Code

C - Cardiovascular system
C03 - Diuretics
C03C - High-ceiling diuretics
C03CA - Sulfonamides, plain
C03CA01 - Furosemide

Mechanism of Action

Furosemide promotes diuresis by blocking tubular reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle. This diuretic effect is achieved through the competitive inhibition of sodium-potassium-chloride cotransporters (NKCC2) expressed along these tubules in the nephron, preventing the transport of sodium ions from the lumenal side into the basolateral side for reabsorption. This inhibition results in increased excretion of water along with sodium, chloride, magnesium, calcium, hydrogen, and potassium ions. As with other loop diuretics, furosemide decreases the excretion of uric acid. Furosemide exerts direct vasodilatory effects, which results in its therapeutic effectiveness in the treatment of acute pulmonary edema. Vasodilation leads to reduced responsiveness to vasoconstrictors, such as angiotensin II and noradrenaline, and decreased production of endogenous natriuretic hormones with vasoconstricting properties. It also leads to increased production of prostaglandins with vasodilating properties. Furosemide may also open potassium channels in resistance arteries. The main mechanism of action of furosemide is independent of its inhibitory effect on carbonic anhydrase and aldosterone.
Though both in vivo and in vitro studies have demonstrated an anticonvulsant effect of the loop diuretic furosemide, the precise mechanism behind this effect is still debated. The current study investigates the effect of furosemide on Cs-induced epileptiform activity (Cs-FP) evoked in area CA1 of rat hippocampal slices in the presence of Cs(+) (5mM) and ionotropic glutamatergic and GABAergic receptor antagonists. As this model diverges in several respects from other epilepsy models it can offer new insight into the mechanism behind the anticonvulsive effect of furosemide. The present study shows that furosemide suppresses the Cs-FP in a dose-dependent manner with a near complete block at concentrations = 1.25 mM. Because furosemide targets several types of ion transporters we examined the effect of more selective antagonists. Bumetanide (20 uM), which selectively inhibits the Na-K-2Cl co-transporter (NKCC1), had no significant effect on the Cs-FP. VU0240551 (10 uM), a selective antagonist of the K-Cl co-transporter (KCC2), reduced the ictal-like phase by 51.73 +/- 8.5% without affecting the interictal-like phase of the Cs-FP. DIDS (50 uM), a nonselective antagonist of Cl(-)/HCO3(-)-exchangers, Na(+)-HCO3(-)-cotransporters, chloride channels and KCC2, suppressed the ictal-like phase by 60.8 +/- 8.1% without affecting the interictal-like phase. At 500 uM, DIDS completely suppressed the Cs-FP. Based on these results we propose that the anticonvulsant action of furosemide in the Cs(+)-model is exerted through blockade of the neuronal KCC2 and Na(+)-independent Cl(-)/HCO3(-)-exchanger (AE3) leading to stabilization of the activity-induced intracellular acidification in CA1 pyramidal neurons.
Sodium chloride reabsorption in the thick ascending limb of the loop of Henle is mediated by the Na(+)-K(+)-2Cl(-) cotransporter (NKCC2). The loop diuretic furosemide is a potent inhibitor of NKCC2. However, less is known about the mechanism regulating the electrolyte transporter. Considering the well-established effects of nitric oxide on NKCC2 activity, cGMP is likely involved in this regulation. cGMP-dependent protein kinase I (cGKI; PKGI) is a cGMP target protein that phosphorylates different substrates after activation through cGMP. We investigated the potential correlation between the cGMP/cGKI pathway and NKCC2 regulation. We treated wild-type (wt) and cGKIa-rescue mice with furosemide. cGKIa-rescue mice expressed cGKIa only under the control of the smooth muscle-specific transgelin (SM22) promoter in a cGKI deficient background. Furosemide treatment increased the urine excretion of sodium and chloride in cGKIa-rescue mice compared to that in wt mice. We analyzed the phosphorylation of NKCC2 by western blotting and immunostaining using the phosphospecific antibody R5. The administration of furosemide significantly increased the phosphorylated NKCC2 signal in wt but not in cGKIa-rescue mice. NKCC2 activation led to its phosphorylation and membrane translocation. To examine whether cGKI was involved in this process, we analyzed vasodilator-stimulated phosphoprotein, which is phosphorylated by cGKI. Furosemide injection resulted in increased vasodilator-stimulated phosphoprotein phosphorylation in wt mice. We hypothesize that furosemide administration activated cGKI, leading to NKCC2 phosphorylation and membrane translocation. This cGKI-mediated pathway could be a mechanism to compensate for the inhibitory effect of furosemide on NKCC2.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC12
SLC12A2 (NKCC1) [HSA:6558] [KO:K10951]

Vapor Pressure

3.1X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

54-31-9

Absorption Distribution and Excretion

Following oral administration, furosemide is absorbed from the gastrointestinal tract. It displays variable bioavailability from oral dosage forms, ranging from 10 to 90%. The oral bioavailability of furosemide from oral tablets or oral solution is about 64% and 60%, respectively, of that from an intravenous injection of the drug.
The kidneys are responsible for 85% of total furosemide total clearance, where about 43% of the drug undergoes renal excretion. Significantly more furosemide is excreted in urine following the I.V. injection than after the tablet or oral solution. Approximately 50% of the furosemide load is excreted unchanged in urine, and the rest is metabolized into glucuronide in the kidney.
The volume of distribution following intravenous administration of 40 mg furosemide were 0.181 L/kg in healthy subjects and 0.140 L/kg in patients with heart failure.
Following intravenous administration of 400 mg furosemide, the plasma clearance was 1.23 mL/kg/min in patients with heart failure and 2.34 mL/kg/min in healthy subjects, respectively.
Significantly more furosemide is excreted in urine following the IV injection than after the tablet or oral solution. There are no significant differences between the two oral formulations in the amount of unchanged drug excreted in urine.
After oral administration of furosemide to 18 pregnant women on the day of delivery, substantial concentrations of the drug were detected in umbilical cord vein plasma as well as in amniotic fluid. The ratio between the furosemide concentrations in maternal vein plasma and in umbilical cord plasma increased with time and approximated unity at 8 to 10 hr after administration of the drug. The plasma half-life of furosemide appeared to be longer in the mothers than in nonpregnant healthy volunteers. In one patient the plasma level of furosemide was constant during 5 hr of observation.
In one study in patients with normal renal function, approx 60% of a single 80 mg oral dose of furosemide was absorbed from the GI tract. When admin to fasting adults in this dosage, the drug appeared in the serum within 10 min, reached a peak concn of 2.3 ug/mL in 60-70 min, & was almost completely cleared from the serum in 4 hr. When the same dose was given after a meal, the serum concn of furosemide increased slowly to a peak of about 1 ug/ml after 2 hr & similar concns were present 4 hr after ingestion. However, a similar diuretic response occurred regardless of whether the drug was given with food or to fasting patients. In another study, the rate & extent of absorption varied considerably when 1 g of furosemide was given orally to uremic patients. An avg of 76% of a dose was absorbed, & peak plasma concns were achieved within 2-9 hr (avg 4.4 hr). Serum concns required to produce max diuresis are not known, & it has been reported that the magnitude of response does not correlate with either the peak or the mean serum concns.
The diuretic effect of orally administered furosemide is apparent within 30 minutes to 1 hr and is maximal in the first or second hour. The duration of action is usually 6-8 hr. The maximum hypotensive effect may not be apparent until several days after furosemide therapy is begun. After iv administration of furosemide, diuresis occurs within 5 min, reaches a maximum within 20-60 min, and persists for approximately 2 hr. After im administration, peak plasma concentrations are attained within 30 min; onset of diuresis occurs somewhat later than after iv administration. In patients with severely impaired renal function, the diuretic response may be prolonged.
For more Absorption, Distribution and Excretion (Complete) data for Furosemide (15 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of furosemide occurs mainly in the kidneys and the liver, to a smaller extent. The kidneys are responsible for about 85% of total furosemide total clearance, where about 40% involves biotransformation. Two major metabolites of furosemide are furosemide glucuronide, which is pharmacologically active, and saluamine (CSA) or 4-chloro-5-sulfamoylanthranilic acid.
It would appear that frusemide glucuronide is the only or at least the major biotransformation metabolite in man. 2-amino-4- chloro-5-sulfamoylanthranilic acid has been reported in some studies but not in others; and is thought to be an analytical artifact.
In patients with normal renal function, a small amount of furosemide is metabolized in the liver to the defurfurylated derivative, 4-chloro-5-sulfamoylanthranilic acid. ...

Wikipedia

Furosemide

Drug Warnings

/BOXED WARNING/ Lasix (furosemide) is a potent diuretic which, if given in excessive amounts, can lead to a profound diuresis with water and electrolyte depletion. Therefore, careful medical supervision is required and dose and dose schedule must be adjusted to the individual patient's needs.
Excessive diuresis may cause dehydration and blood volume reduction with circulatory collapse and possibly vascular thrombosis and embolism, particularly in elderly patients. As with any effective diuretic, electrolyte depletion may occur during Lasix therapy, especially in patients receiving higher doses and a restricted salt intake. Hypokalemia may develop with Lasix, especially with brisk diuresis, inadequate oral electrolyte intake, when cirrhosis is present, or during concomitant use of corticosteroids, ACTH, licorice in large amounts, or prolonged use of laxatives. Digitalis therapy may exaggerate metabolic effects of hypokalemia, especially myocardial effects.
Patients receiving furosemide must be carefully observed for signs of hypovolemia, hyponatremia, hypokalemia, hypocalcemia, hypochloremia, and hypomagnesemia. Patients should be informed of the signs and symptoms of electrolyte imbalance and instructed to report to their physicians if weakness, dizziness, fatigue, faintness, mental confusion, lassitude, muscle cramps, headache, paresthesia, thirst, anorexia, nausea, and/or vomiting occur. Excessive fluid and electrolyte loss may be minimized by initiating therapy with small doses, careful dosage adjustment, using an intermittent dosage schedule if possible, and monitoring the patient's weight. To prevent hyponatremia and hypochloremia, intake of sodium may be liberalized in most patients; however, patients with cirrhosis usually require at least moderate sodium restriction while on diuretic therapy. Determinations of serum electrolytes, BUN, and carbon dioxide should be performed early in therapy with furosemide and periodically thereafter. If excessive diuresis and/or electrolyte abnormalities occur, the drug should be withdrawn or dosage reduced until homeostasis is restored. Electrolyte abnormalities should be corrected by appropriate measures.
Furosemide should be used with caution in patients with hepatic cirrhosis because rapid alterations in fluid and electrolyte balance may precipitate hepatic precoma or coma.
For more Drug Warnings (Complete) data for Furosemide (29 total), please visit the HSDB record page.

Biological Half Life

The half-life from the dose of 40 mg furosemide was 4 hours following oral administration and 4.5 hours following intravenous administration. The terminal half-life of furosemide is approximately 2 hours following parenteral administration. The terminal half-life may be increased up to 24 hours in patients with severe renal failure.
To study the pharmacokinetics of furosemide (fursemide; Lasix) and its acyl glucuronide and to analyze the pharmacodynamic response, a study was conducted in 7 healthy subjects, mean age 34 yr, who received a single oral 80 mg dose of furosemide in tablet form. Two half-lives were distinguished in the plasma elimination of furosemide and its conjugate, with values of 1.25 and 30.4 hr for furosemide and 1.31 and 33.2 hr for the conjugate. ...
In dogs, ... the elimination half life /is/ approximately 1-1.5 hours.
Various investigators have reported a wide range of elimination half-lives for furosemide. In one study, the elimination half-life averaged about 30 minutes in healthy patients who received 20-120 mg of the drug IV. In another study, the elimination half-life averaged 9.7 hours in patients with advanced renal failure who received 1 g of furosemide IV. The elimination half-life was more prolonged in 1 patient with concomitant liver disease.
The serum half-life in therapeutic doses is 92 minutes; increasing in patients with uremia; congestive heart failure and cirrhosis as well as in the neonate and aged patients. In such patients the half-life may be extended to 20 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

2,4-Dichlorobenzoic acid is heated with chlorosulfonic acid, and the resulting 5-chlorosulfonyl derivative is reacted with concentrated ammonia to convert it to the 5-sulfamoyl analogue (I). Refluxing I with furfurylamine in large excess or in the presence of sodium bicarbonate yields crude furosemide, which is recrystallized from aqueous ethanol.
Produced by treatment of 2,4-dichloro-5-sulfamoylbenzoic acid with excess furfurylamine in the absence of solvent at 120-130 °C.
Preparation: K. Sturm et al., Germany patent 1122541; eidem United States of America patent 3058882 (both 1962 to Hoechst)
Prepared in 85% yield from 2-fluoro-4-chloro-5-sulfamoylbenzoic acid and furfurylamine at 95 °C for 2 h

General Manufacturing Information

The first high-ceiling diuretic on the market and is still the most important product in this group.
Furosemide use in horses for /the control of exercise-induced pulmonary haemorrhage (EIPH) or bleeding/ is highly controversial and has been criticized by organizations outside and inside of the racing industry. ... The existing literature references suggest that furosemide has the potential of increasing performance in horses without significantly changing the bleeding status.
Furosemid was on the top ten list of pharmaceuticals used in Denmark in 1995.

Analytic Laboratory Methods

LC/MS DRUG ANALYSIS WITH CONTINUOUS MONITORING BY QUADRUPOLE MS.
Determination of furosemide using LC equipped with a detector capable of recording at both 254 nm and 272 nm. Flow rate is about 1.0 ml/min.

Clinical Laboratory Methods

Determination of furosemide in plasma or urine by HPLC method on a reverse phase column with spectrophotometric detection at 280 nm.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Furosemide injection should be stored at a temperature of 15-30 °C and protected from light; injections having a yellow color should not be used. Exposure of furosemide tablets to light may cause discoloration; discolored tablets should not be dispensed. Furosemide tablets should be stored and dispensed in well-closed, light-resistant containers at a controlled room temperature of 15-30 °C. ... The 20-mg tablets do not have a specific expiration dating period. Furosemide oral solutions should be stored at 15-30 °C and protected from light and freezing; once opened, unused portions of the oral solution should be discarded after the time period recommended by the manufacturer.

Interactions

Methotrexate and other drugs that, like Lasix, undergo significant renal tubular secretion may reduce the effect of Lasix. Conversely, Lasix may decrease renal elimination of other drugs that undergo tubular secretion. High-dose treatment of both Lasix and these other drugs may result in elevated serum levels of these drugs and may potentiate their toxicity as well as the toxicity of Lasix.
Phenytoin interferes directly with renal action of Lasix. There is evidence that treatment with phenytoin leads to decreased intestinal absorption of Lasix, and consequently to lower peak serum furosemide concentrations.
Lasix may decrease arterial responsiveness to norepinephrine. However, norepinephrine may still be used effectively.
There is a risk of ototoxic effects if cisplatin and Lasix are given concomitantly. In addition, nephrotoxicity of nephrotoxic drugs such as cisplatin may be enhanced if Lasix is not given in lower doses and with positive fluid balance when used to achieve forced diuresis during cisplatin treatment.
For more Interactions (Complete) data for Furosemide (36 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Commercially available 40-mg furosemide tablets have an expiration date of 5 years and the commercially available injection has an expiration date 42 months following the date of manufacture. The 20-mg tablets do not have a specific expiration dating period.

Dates

Modify: 2023-08-15

[Can furosemide mask the use of performance-enhancing drugs?]

D J Brinkman, J Tichelaar, M A Van Agtmael
PMID: 34346634   DOI:

Abstract

Furosemide is included in the World Anti-Doping Agency's (WADA) list of prohibited substances because it can be used by athletes to mask the presence of performance-enhancing drugs in urine and/or excrete water for rapid weight loss. But how effective is furosemide in masking prohibited substances in urine? Based on the pharmacology and the available literature, we conclude that the masking effect of furosemide is limited. Furosemide is a doping agent that is mainly relevant for sports with weight categories.


Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease

Zhiyu Wang, Yanfei Wang, Jagadeesh Prasad Pasangulapati, Kurt R Stover, Xiaojing Liu, Stephanie Wohnig Schier, Donald F Weaver
PMID: 34118718   DOI: 10.1016/j.ejmech.2021.113565

Abstract

β-Amyloid (Aβ) triggered proteopathic and immunopathic processes are a postulated cause of Alzheimer's disease (AD). Monomeric Aβ is derived from amyloid precursor protein, whereupon it aggregates into various assemblies, including oligomers and fibrils, which disrupt neuronal membrane integrity and induce cellular damage. Aβ is directly neurotoxic/synaptotoxic, but may also induce neuroinflammation through the concomitant activation of microglia. Previously, we have shown that furosemide is a known anthranilate-based drug with the capacity to downregulate the proinflammatory microglial M1 phenotype and upregulate the anti-inflammatory M2 phenotype. To further explore the pharmacologic effects of furosemide, this study reports a series of furosemide analogs that target both Aβ aggregation and neuroinflammation, thereby addressing the combined proteopathic-immunopathic pathogenesis of AD. Forty compounds were synthesized and evaluated. Compounds 3c, 3g, and 20 inhibited Aβ oligomerization; 33 and 34 inhibited Aβ fibrillization. 3g and 34 inhibited the production of TNF-α, IL-6, and nitric oxide, downregulated the expression of COX-2 and iNOS, and promoted microglial phagocytotic activity, suggesting dual activity against Aβ aggregation and neuroinflammation. Our data demonstrate the potential therapeutic utility of the furosemide-like anthranilate platform in the development of drug-like molecules targeting both the proteopathy and immunopathy of AD.


Early diuretic strategies and the association with In-hospital and Post-discharge outcomes in acute heart failure

Marat Fudim, Toi Spates, Jie-Lena Sun, Veraprapas Kittipibul, Jeffrey M Testani, Randall C Starling, W H Wilson Tang, Adrian F Hernandez, G Michael Felker, Christopher M O'Connor, Robert J Mentz
PMID: 34052212   DOI: 10.1016/j.ahj.2021.05.011

Abstract

Decongestion is a primary goal during hospitalizations for decompensated heart failure (HF). However, data surrounding the preferred route and strategy of diuretic administration are limited with varying results in prior studies.
This is a retrospective analysis using patients from ASCEND-HF with a stable diuretic strategy in the first 24 hours following randomization. Patients were divided into three groups: intravenous (IV) continuous, IV bolus and oral strategy. Baseline characteristics, in-hospital outcomes, 30-day composite cardiovascular mortality or HF rehospitalization and 180-day all-cause mortality were compared across groups. Inverse propensity weighted modeling was used for adjustment.
Among 5,738 patients with a stable diuretic regimen in the first 24 hours (80% of overall ASCEND trial), 3,944 (68.7%) patients received IV intermittent bolus administration of diuretics, 799 (13.9%) patients received IV continuous therapy and 995 (17.3%) patients with oral administration. Patients in the IV continuous group had a higher baseline creatinine (IV continuous 1.4 [1.1-1.7]; intermittent bolus 1.2 [1.0-1.6]; oral 1.2 [1.0-1.4] mg/dL; P <0.001) and high NTproBNP (IV continuous 5,216 [2,599-11,603]; intermittent bolus 4,944 [2,339-9,970]; oral 3,344 [1,570-7,077] pg/mL; P <0.001). There was no difference between IV continuous and intermittent bolus group in weight change, total urine output and change in renal function till 10 days/discharge (adjusted P >0.05 for all). There was no difference in 30 day mortality and HF readmission (adjusted OR 1.08 [95%CI: 0.74, 1.57]; P = 0.701) and 180 days mortality (adjusted OR 1.04 [95%CI: 0.75, 1.43]; P = 0.832).
In a large cohort of patients with decompensated HF, there were no significant differences in diuretic-related in-hospital, or post-discharge outcomes between IV continuous and intermittent bolus administration. Tailoring appropriate diuretic strategy to different states of acute HF and congestion phenotypes needs to be further investigated.


Efficacy and safety of furosemide for prevention of intradialytic hypotension in haemodialysis patients: protocol for a multicentre randomised controlled trial

Wenwen Chen, Fang Wang, Yuliang Zhao, Ling Zhang, Zhiwen Chen, Mingjin Dai
PMID: 34226226   DOI: 10.1136/bmjopen-2020-048015

Abstract

Intradialytic hypotension (IDH) is a frequent and serious complication of maintaining haemodialysis (HD) patients and associated with subsequent cardiovascular events and higher mortality. Furosemide is commonly used in non-dialysis chronic kidney disease patients and can effectively manage the volume and blood pressure. However, these agents are often discontinued on initiation of dialysis. Two large observational studies have demonstrated that furosemide can lower the rate of IDH episodes. However, there is still no randomised controlled trial (RCT) to investigate the efficacy and safety of furosemide for prevention of IDH in HD patients. The purpose of this study was to assess the efficacy of furosemide in reducing IDH in HD patients with residual renal function.
A two-arm, parallel, multicente RCT will be conducted at 12 hospitals in China. An estimated sample of 560 HD patients will be recruited. Eligible patients will be randomly assigned to treatment group (patients receive oral furosemide 80 mg/day; after a 2-week treatment, if their urine volume is less than 400 mL/day, the dose of furosemide is adjusted to 160 mg/day) and blank control group via a central randomisation system using 1:1 ratio. The primary outcome is the occurrence of IDH. Outcome assessors and data analysts will be blinded and participants will be asked not to reveal their allocation to assessors. The outcome analyses will be performed both on the intention-to-treat, which includes all patients randomised, and per-protocol population, which includes eligible patients who adhere to the planned treatment and follow-ups.
The trial protocol has been approved by the Biomedical Research Ethics Committee of West China Hospital of Sichuan University (2019.385)Results will be presented at national and international conferences and published in peer-reviewed journals.
ChiCTR2000039724.


[Safety and efficacy of ultrafiltration on heart failure patients with reduced ejection fraction and diuretic resistance: results from a single-center randomized controlled trial]

X L Shen, L Li, J Ma, B J Zhang, Z R Ge, X Z Liu, L B Y Zu, Y He, S B Jiang
PMID: 33874683   DOI: 10.3760/cma.j.cn112148-20200816-00646

Abstract

To investigate the safety and efficacy of ultrafiltration on diuretic sensitivity in heart failure patients with reduced ejection fraction and diuretic resistance.
This was a single-center randomized controlled trial. A total of 148 heart failure patients with reduced ejection fraction admitted to the Hospital of Traditional Chinese Medicine of Xinjiang Uygur Autonomous Region from June 2010 to June 2020 were enrolled in this study, and these patients were randomly divided (ratio 1:1) into the ultrafiltration group (
74) and the control group (
=74). All patients were treated with diuretics, cardiotonic, vasodilator and other comprehensive drugs according to relevant guidelines. After grouping, the patients in the control group were treated with standard treatment plan, while patients in the ultrafiltration group were treated with ultrafiltration on top of standard therapy. Diuretic drugs were discontinued during ultrafiltration, and intravenously furosemide (40 mg) was given immediately and 24 hours after the end of ultrafiltration. Clinical data including gender, age, complicated diseases, New York Heart Association (NYHA) function classification, etc. were collected. Effectiveness indicators include urine volume (the first 12-hour and 24-hour urine volume and the second 24-hour urine volume after using diuretic), body weight and dyspnea severity score. Safety indicators include systolic blood pressure, serum creatinine, serum Na
concentration, blood K
concentration and the number of deaths before and after intervention.
Two patients in the control group died due to worsening heart failure after randomization and were excluded in this study, 146 patients were finally analyzed (72 patients in the control group and 74 patients in the ultrafiltration group). There were 93 males, and the age was (68.3±11.2) years. There was no significant difference between patients in the ultrafiltration group and the control group in gender, age, body weight, course of disease, dyspnea severity score, NYHA function classification Ⅲ/Ⅳ, the proportion of patients with severe edema of both lower limbs, the proportion of patients with complicated diseases, and basic medication (all
>0.05). After using diuretics, the urine volume of the first 12-hour and 24-hour and the second 24-hour were significantly higher in the ultrafiltration group than in the control group (all
<0.05). Body weight decreased significantly after ultrafiltration treatment as compared with that before intervention in the ultrafiltration group (
<0.05). Compared with the control group, the dyspnea severity score was significantly improved in the ultrafiltration group (
<0.05). There was no significant difference in systolic blood pressure, serum creatinine, serum Na
concentration, blood K
concentration of patients between ultrafiltration group and control group before and after intervention (all
>0.05). During the clinical diagnosis and treatment, 2 male patients in the control group died, and the cause of death was aggravation of basic diseases complicated with acute heart failure and cardiogenic shock. There was no death in the ultrafiltration group, and there were no obvious clinical adverse events during and after ultrafiltration.
Ultrafiltration therapy is safe and can improve diuretic sensitivity in heart failure patients with reduced ejection fraction and diuretic resistance.


Efficacy and safety of intermittent vs continuous furosemide for heart failure concomitant renal dysfunction: A protocol for systematic review and meta-analysis

Siqi Chen, Yan Lin, Meiyang Zhou, Canxin Zhou
PMID: 33879751   DOI: 10.1097/MD.0000000000025669

Abstract

Currently, there are no meta-analyses evaluating the efficacy and safety of intermittent vs continuous furosemide for heart failure concomitant renal dysfunction. Our protocol is conceived to evaluate the efficacy and safety of intermittent vs continuous furosemide for heart failure concomitant renal dysfunction.
We will follow the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) reporting guidelines and the recommendations of the Cochrane Collaboration to conduct this meta-analysis. The systematic review protocol has been registered in Open Science Framework registries. The following databases including PubMed, Cochrane Library, Web of Science, and EMBASE will be searched using the key phrases "loop diuretics," "furosemide," "heart failure," and "renal dysfunction" for all randomized clinical trials (RCTs) published up to May 2021. Revman 5.3 (Nordic Cochrane Centre, Denmark) will be used to complete the meta-analysis and generate forest plots. We will choose between a fixed effects and random effects model based upon the heterogeneity of included studies. Significance will be set at P < .05.
Our protocol is conceived to test the hypothesis that continuous furosemide could lead to better outcomes in patients presenting with heart failure concomitant renal dysfunction.
10.17605/OSF.IO/CQZRS.


Clinical relevance of serum electrolytes in dogs and cats with acute heart failure: A retrospective study

Marine Roche-Catholy, Iris Van Cappellen, Laurent Locquet, Bart J G Broeckx, Dominique Paepe, Pascale Smets
PMID: 34096660   DOI: 10.1111/jvim.16187

Abstract

Hypochloremia is a strong negative prognostic factor in humans with congestive heart failure (CHF), but the implications of electrolyte abnormalities in small animals with acute CHF are unclear.
To document electrolyte abnormalities present upon admission of small animals with acute CHF, and to assess the relationship between electrolyte concentrations and diuretic dose, duration of hospitalization and survival time.
Forty-six dogs and 34 cats with first onset of acute CHF.
Retrospective study. The associations between electrolyte concentrations and diuretic doses were evaluated with Spearman rank correlation coefficients. Relationship with duration of hospitalization and survival were assessed by simple linear regression and Cox proportional hazard regression, respectively.
The most commonly encountered electrolyte anomaly was hypochloremia observed in 24% (9/46 dogs and 10/34 cats) of cases. In dogs only, a significant negative correlation was identified between serum chloride concentrations at admission (median 113 mmol/L [97-125]) and furosemide doses both at discharge (median 5.2 mg/kg/day [1.72-9.57]; r = -0.59; P < .001) and at end-stage heart failure (median 4.7 mg/kg/day [2.02-7.28]; r = -0.62; P = .005). No significant hazard ratios were found for duration of hospitalization nor survival time for any of the electrolyte concentrations.
The observed association between serum chloride concentrations and diuretic doses suggests that hypochloremia could serve as a marker of disease severity and therapeutic response in dogs with acute CHF.


3D printed furosemide and sildenafil tablets: Innovative production and quality control

I Lafeber, J M Tichem, N Ouwerkerk, A D van Unen, J J D van Uitert, H C M Bijleveld-Olierook, D M Kweekel, W M Zaal, P P H Le Brun, H J Guchelaar, K J M Schimmel
PMID: 33984452   DOI: 10.1016/j.ijpharm.2021.120694

Abstract

Three-dimensional (3D) printing of pharmaceuticals has the potential to revolutionise personalised medicine but is as yet largely unexplored. A proof-of-concept study of a novel heated, piston-driven semi-solid extrusion 3D printer was performed by producing furosemide and sildenafil tablets for paediatric patients. The average weight of the tablets was 141.1 mg (RSD 1.26%). The acceptance values of the content uniformity were 4.2-10.6 (concentration RSD 0.41-0.63%), 4.8-8.9 (concentration RSD 0.76-0.97%) and 6.6-9.2 (concentration RSD 0.94-1.44%) for furosemide 2 mg, 10 mg and sildenafil 4 mg, respectively. The dissolution rate limiting step was the dissolving and eroding of the tablet matrix and showed an immediate release. The tablets complied to the requirements of the European Pharmacopoeia (EP) for uniformity of mass (EP 2.9.5), content uniformity (EP 2.9.40) and conventional release (EP 2.9.3). While they complied, not all of these quality tests for tablets might be suitable for 3D printed tablets due to the layering of the tablets and the small batch production. To assess adequate layer adhesion adjusted friability (EP 2.9.7) and resistance to crushing (EP 2.9.8) tests are proposed.


Vascular control of kidney epithelial transporters

Matthew A Sparks, Emre Dilmen, Donna L Ralph, Fitra Rianto, Thien A Hoang, Alison Hollis, Edward J Diaz, Rishav Adhikari, Gabriel Chew, Enrico G Petretto, Susan B Gurley, Alicia A McDonough, Thomas M Coffman
PMID: 33969697   DOI: 10.1152/ajprenal.00084.2021

Abstract

A major pathway in hypertension pathogenesis involves direct activation of ANG II type 1 (AT
) receptors in the kidney, stimulating Na
reabsorption. AT
receptors in tubular epithelia control expression and stimulation of Na
transporters and channels. Recently, we found reduced blood pressure and enhanced natriuresis in mice with cell-specific deletion of AT
receptors in smooth muscle (SMKO mice). Although impaired vasoconstriction and preserved renal blood flow might contribute to exaggerated urinary Na
excretion in SMKO mice, we considered whether alterations in Na
transporter expression might also play a role; therefore, we carried out proteomic analysis of key Na
transporters and associated proteins. Here, we show that levels of Na
-K
-2Cl
cotransporter isoform 2 (NKCC2) and Na
/H
exchanger isoform 3 (NHE3) are reduced at baseline in SMKO mice, accompanied by attenuated natriuretic and diuretic responses to furosemide. During ANG II hypertension, we found widespread remodeling of transporter expression in wild-type mice with significant increases in the levels of total NaCl cotransporter, phosphorylated NaCl cotransporter (Ser
), and phosphorylated NKCC2, along with the cleaved, activated forms of the α- and γ-epithelial Na
channel. However, the increases in α- and γ-epithelial Na
channel with ANG II were substantially attenuated in SMKO mice. This was accompanied by a reduced natriuretic response to amiloride. Thus, enhanced urinary Na
excretion observed after cell-specific deletion of AT
receptors from smooth muscle cells is associated with altered Na
transporter abundance across epithelia in multiple nephron segments. These findings suggest a system of vascular-epithelial in the kidney, modulating the expression of Na
transporters and contributing to the regulation of pressure natriuresis.
The use of drugs to block the renin-angiotensin system to reduce blood pressure is common. However, the precise mechanism for how these medications control blood pressure is incompletely understood. Here, we show that mice lacking angiotensin receptors specifically in smooth muscle cells lead to alternation in tubular transporter amount and function. Thus, demonstrating the importance of vascular-tubular cross talk in the control of blood pressure.


Explore Compound Types